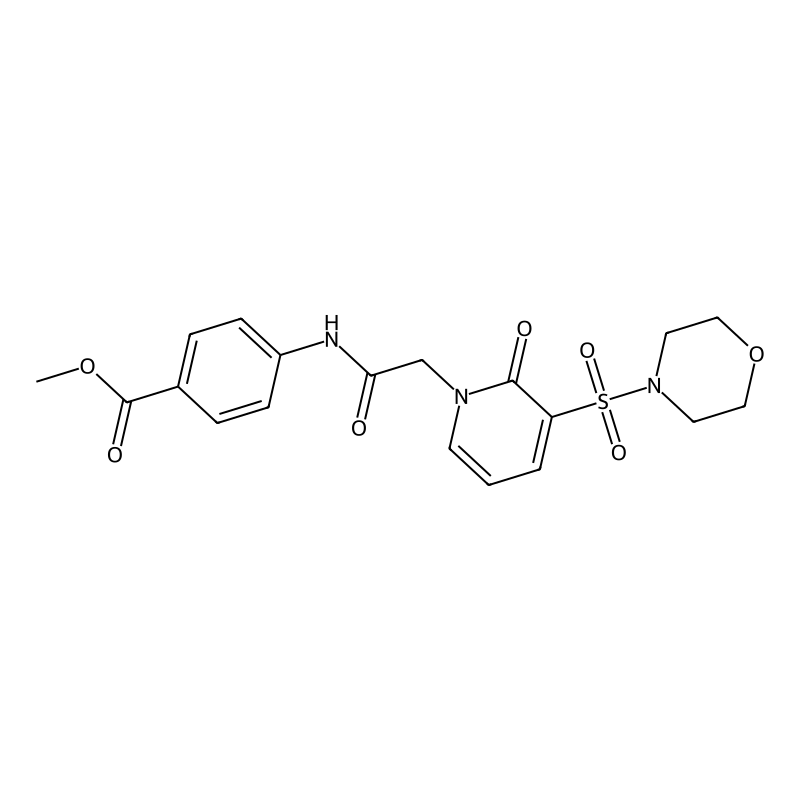

methyl 4-{2-[3-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamido}benzoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Methyl 4-{2-[3-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamido}benzoate is a complex organic compound that features a unique combination of functional groups, including a methyl ester, an acetamido group, and a morpholine sulfonyl moiety. The compound's structure can be broken down into three main components: the benzoate backbone, the acetamido group, and the morpholine-4-sulfonyl-2-oxo-1,2-dihydropyridine unit. This structural arrangement contributes to its potential biological activity and utility in medicinal chemistry.

- Esterification: The formation of the methyl ester from benzoic acid and methanol.

- Acylation: The introduction of the acetamido group through acylation reactions involving amines.

- Sulfonylation: The incorporation of the morpholine sulfonyl group may involve sulfonyl chlorides or related reagents to form sulfonamides.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Preliminary studies suggest that methyl 4-{2-[3-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamido}benzoate may exhibit significant biological activities, particularly in the realm of pharmacology. The presence of the morpholine sulfonyl and dihydropyridine structures suggests potential interactions with various biological targets, including enzymes and receptors involved in disease processes. Research indicates that compounds with similar structures often possess anti-inflammatory and anticancer properties.

The synthesis of methyl 4-{2-[3-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamido}benzoate can be achieved through multi-step synthetic pathways:

- Synthesis of Dihydropyridine Derivative: Start with a suitable precursor to create the 2-oxo-1,2-dihydropyridine structure.

- Formation of Morpholine Sulfonamide: React the dihydropyridine derivative with morpholine and a sulfonating agent to introduce the morpholine sulfonyl group.

- Acetamido Introduction: Use acetic anhydride or acetyl chloride to introduce the acetamido group onto the nitrogen atom of the dihydropyridine.

- Final Esterification: Perform esterification with methyl alcohol to obtain the final product.

Each step requires careful control of reaction conditions to ensure high yield and purity.

Methyl 4-{2-[3-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamido}benzoate has potential applications in:

- Pharmaceuticals: As a lead compound for developing new drugs targeting specific diseases due to its unique structural features.

- Biological Research: In studies aimed at understanding enzyme inhibition or receptor interactions.

Its unique combination of functional groups may allow it to interact with multiple biological pathways.

Interaction studies are crucial for understanding how methyl 4-{2-[3-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamido}benzoate interacts with biological systems. Techniques such as:

- Molecular Docking: To predict binding affinities with target proteins.

- In Vitro Assays: To evaluate biological activity against specific cell lines or enzymes.

These studies can provide insights into its mechanism of action and therapeutic potential.

Several compounds share structural similarities with methyl 4-{2-[3-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamido}benzoate. Here are some examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-(morpholin-4-sulfonyl)benzamide | Contains a morpholine sulfonamide | Lacks dihydropyridine structure |

| Methyl benzoate | Simple benzoate structure | No complex functional groups |

| Acetamidobenzene | Contains an acetamido group | No sulfonamide or dihydropyridine |

The uniqueness of methyl 4-{2-[3-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamido}benzoate lies in its intricate combination of these functional groups, which may enhance its biological activity compared to simpler analogs.